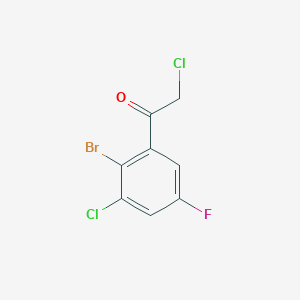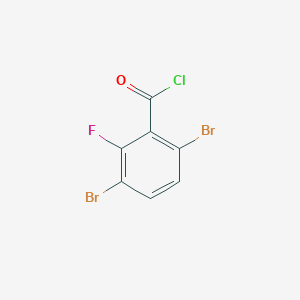
N-(3-bromo-4-fluorophenyl)acrylamide
Descripción general
Descripción
N-(3-bromo-4-fluorophenyl)acrylamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an acrylamide group
Aplicaciones Científicas De Investigación
N-(3-bromo-4-fluorophenyl)acrylamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound can be polymerized to create materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and advanced materials.
Direcciones Futuras
Mecanismo De Acción
Target of Action
A similar compound, n-(2-bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (cpam), has been studied and found to have significant effects on blood sugar levels . This suggests that N-(3-bromo-4-fluorophenyl)acrylamide may also interact with targets involved in glucose metabolism.
Mode of Action
The related compound cpam has been found to reduce blood sugar levels in streptozotocin (stz) induced diabetic rats
Biochemical Pathways
Given the observed effects of the related compound cpam on blood sugar levels , it is possible that this compound may affect pathways related to glucose metabolism and insulin signaling.
Pharmacokinetics
The related compound cpam was found to be present in the blood serum of tested rats , suggesting that this compound may also have good bioavailability.
Result of Action
The related compound cpam was found to reduce blood sugar levels and normalize alkaline phosphatase (alp), acid phosphatase (acp), and prostatic acp values . This suggests that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-fluorophenyl)acrylamide typically involves the reaction of 3-bromo-4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acrylamide group can participate in oxidation or reduction reactions under suitable conditions.
Polymerization Reactions:
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed to oxidize the acrylamide group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the acrylamide group to an amine.
Polymerization Reactions: Radical initiators like azobisisobutyronitrile (AIBN) can be used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products with modified acrylamide groups, such as carboxylic acids or amines.
Polymerization Reactions: Polymers with repeating units of this compound.
Comparación Con Compuestos Similares
N-(3-bromo-4-fluorophenyl)acrylamide can be compared with other similar compounds, such as:
N-(3-bromo-4-chlorophenyl)acrylamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-bromo-4-methylphenyl)acrylamide: Similar structure but with a methyl group instead of fluorine.
N-(3-bromo-4-nitrophenyl)acrylamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in this compound makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(3-bromo-4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-9(13)12-6-3-4-8(11)7(10)5-6/h2-5H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLWZSGYXVKVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


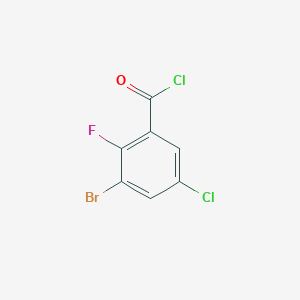
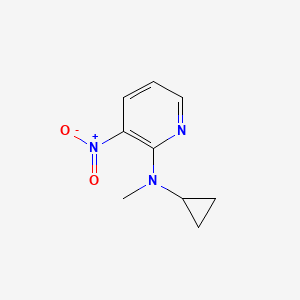
![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)
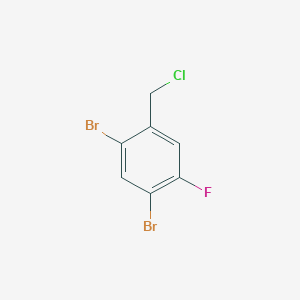

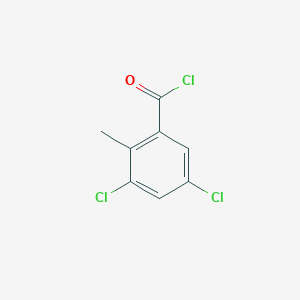

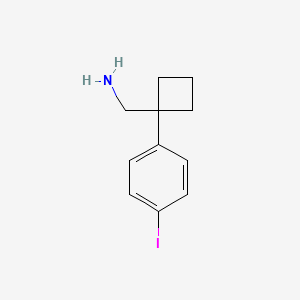
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
